Methyl 2-oxotetrahydrofuran-3-carboxylate
Overview
Description
“Methyl 2-oxotetrahydrofuran-3-carboxylate” is a chemical compound with the molecular formula C6H8O4 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of “Methyl 2-oxotetrahydrofuran-3-carboxylate” involves alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides in the presence of sodium ethoxide . This results in the corresponding 3-alkyl derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxotetrahydrofuran-3-carboxylate” consists of 6 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
“Methyl 2-oxotetrahydrofuran-3-carboxylate” undergoes various chemical reactions. For instance, it can be converted into 3,5-substituted 5-methyl-N-(4-nitrophenyl)-2-oxotetrahydrofuran-3-carboxamides and 5-methyltetrahydrofuran-2-ones .Physical And Chemical Properties Analysis
“Methyl 2-oxotetrahydrofuran-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 144.13 .Scientific Research Applications
Synthesis of Spirolactones
Methyl 2-oxotetrahydrofuran-3-carboxylate is used in the synthesis of spirolactones. A study demonstrated the use of this compound with potassium cyanide in acetic acid, resulting in products such as spirolactones and methyl 3-cyanomethyl-2-methoxyfuran-5-carboxylate in diastereomeric excess (Pirc et al., 2002).
Creation of Heterocyclic Compounds
This compound is also instrumental in creating new heterocyclic compounds. For example, a reaction involving 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one yielded various heterocyclic compounds, demonstrating the versatility of this chemical in synthetic chemistry (Fujimori et al., 1986).
Spirocyclic Compound Synthesis
The compound has been used to develop a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which are precursors for biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Production of Functionalized Furan Derivatives
A study reported the production of various methyl tetrahydrofuran-3-carboxylates by deprotonation and addition of carbonyl compounds. This process highlights its role in generating functionalized derivatives (Brückner & Reissig, 1985).
Biological Activity Enhancement
In biological research, a compound synthesized using methyl 2-oxotetrahydrofuran-3-carboxylate increased the growth of E. coli organisms by about 44%, indicating potential significance in stem cell research (Denton et al., 2021).
Synthesis of Heterocyclic Lactones
The compound is also used in the synthesis of new heterocyclic lactones and related compounds, contributing to the expansion of available heterocyclic structures in chemical research (Kochikyan et al., 2008).
Safety And Hazards
“Methyl 2-oxotetrahydrofuran-3-carboxylate” is classified as a hazardous substance. It is highly flammable and can cause skin irritation and serious eye damage . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting equipment .
properties
IUPAC Name |
methyl 2-oxooxolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-5(7)4-2-3-10-6(4)8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFOCDFPJBIMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311145 | |
Record name | Methyl 2-oxotetrahydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxotetrahydrofuran-3-carboxylate | |
CAS RN |
19406-00-9 | |
Record name | 19406-00-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-oxotetrahydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 2-oxotetrahydrofuran-3-carboxylate as a chemical building block?
A1: The research paper "New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates" [] highlights the importance of ethyl 2-oxotetrahydrofuran-3-carboxylates, closely related to Methyl 2-oxotetrahydrofuran-3-carboxylate, as versatile starting materials for various chemical syntheses. While the paper doesn't directly focus on Methyl 2-oxotetrahydrofuran-3-carboxylate, it implies that similar derivatives with different ester groups (methyl instead of ethyl in this case) can also be valuable building blocks for synthesizing more complex molecules. This is because the presence of the carboxylate group and the cyclic ketone within the structure provides opportunities for various chemical modifications and reactions.
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